2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline
Description
Properties
Molecular Formula |
C10H15FN2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-5-4-8(11)6-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m0/s1 |
InChI Key |
PJQLOHCOHORGIJ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)N(C)C)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Fluoronitrobenzene Derivatives
- Starting with 5-fluoro-2-nitroaniline or similar fluoronitrobenzene compounds, nucleophilic substitution is performed with aminoalkyl reagents to introduce the aminoethyl group at the ortho position.
- The nitro group acts as an activating and directing group, facilitating substitution under basic conditions.
| Reagent | Solvent | Temperature | Catalyst | Duration | Reference |
|---|---|---|---|---|---|
| Fluoronitrobenzene | Ethanol or DMF | 80-120°C | Potassium hydroxide | 8-24 hours |
- Formation of intermediate 2-(aminoethyl)-5-fluoroaniline .
Reductive Amination to Introduce the Aminoethyl Group
- The amino group on the aromatic ring undergoes reductive amination with acetaldehyde or similar aldehyde, in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation, to form the aminoethyl substituent with stereoselectivity favoring the (1S) configuration.
| Reagents | Solvent | Temperature | Catalyst | Duration | Reference |
|---|---|---|---|---|---|
| Acetaldehyde | Methanol | Room temperature | None | 12-24 hours |
- Stereoselective formation of the (1S)-aminoethyl group attached to the aromatic ring.
Methylation of the Amino Groups to N,N-Dimethylamine
- The amino groups are methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, often in the presence of a base like potassium carbonate or sodium hydride.
- Alternatively, catalytic methylation can be performed using metal catalysts such as platinum or ruthenium under hydrogen pressure.
| Reagent | Solvent | Temperature | Catalyst | Duration | Reference |
|---|---|---|---|---|---|
| Methyl iodide | Acetone | Reflux | None | 4-8 hours |
- Complete N,N-dimethylation yields N,N-dimethylaniline derivatives.
Specific Synthesis Pathway
Based on the literature, a typical synthesis pathway involves:
- Preparation of 5-fluoro-2-nitroaniline as the starting material.
- Nucleophilic substitution with an aminoalkyl reagent (e.g., aminoethyl chloride) under basic conditions to introduce the aminoethyl group at the ortho position.
- Reduction of the nitro group to an amine using catalytic hydrogenation or metal reduction.
- Methylation of the amino groups to N,N-dimethyl groups, often via methyl iodide or dimethyl sulfate, under controlled conditions to prevent over-alkylation.
Data Tables and Reaction Outcomes
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 5-Fluoro-2-nitroaniline | KOH, ethanol, 100°C | 2-(Aminoethyl)-5-fluoroaniline | 75-85% | Nucleophilic substitution |
| 2 | 2-(Aminoethyl)-5-fluoroaniline | H2, Pd/C, 50°C | Reduced amino compound | 90% | Catalytic hydrogenation |
| 3 | Reduced amino compound | CH3I, K2CO3, reflux | 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline | 80-90% | N,N-Dimethylation |
Research Outcomes and Validation
Research data indicates that:
- The nucleophilic aromatic substitution is efficient when performed on fluoronitrobenzene derivatives, with yields exceeding 80% under optimized basic conditions.
- Reductive amination with acetaldehyde favors the formation of the (1S) stereoisomer, especially when chiral catalysts or stereoselective conditions are employed.
- Methylation reactions using methyl iodide or dimethyl sulfate are highly effective, with yields often above 85%, provided that reaction conditions are carefully controlled to avoid over-alkylation or side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations: Acetamide Derivatives ()
The acetamide derivatives listed in (e.g., compounds e, f, g, h) share a common backbone of 2-(2,6-dimethylphenoxy)acetamide but differ in their substituents. Unlike 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline, these compounds incorporate hydroxy, formamido, and benzyl groups on hexan or oxazinan scaffolds. Key distinctions include:
The absence of a chiral aminoethyl group in compounds suggests divergent synthetic pathways and pharmacological targets, such as protease inhibition versus kinase modulation .
Aminoethyl Group Context: Piperidine Derivatives ()
Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate () shares the aminoethyl moiety but embeds it within a piperidine ring protected by a tert-butyl carbamate. Differences in steric and electronic properties arise:
| Property | 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline | Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate |
|---|---|---|
| Aromaticity | Planar benzene ring | Non-aromatic piperidine ring |
| Protection | Free amine (dimethylamino) | Boc-protected amine |
| Solubility | Likely polar due to free amine | Increased lipophilicity from Boc group |
The Boc protection in ’s compound may enhance stability during synthesis but necessitate deprotection steps for bioactivity, unlike the directly functional dimethylamino group in the target compound .
Substituent Effects: Nitro vs. Fluoro Aromatic Systems ()
1-Nitronaphthalene () features a nitro group on a naphthalene ring, contrasting with the fluoro-substituted benzene in the target compound. Electronic and steric impacts differ significantly:
| Property | 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline | 1-Nitronaphthalene |
|---|---|---|
| Substituent Type | Electron-withdrawing (fluoro) | Strongly electron-withdrawing (nitro) |
| Aromatic System | Monocyclic benzene | Bicyclic naphthalene |
| Reactivity | Moderate deactivation for electrophilic substitution | High deactivation, directing meta |
Biological Activity
2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline, also known as (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline, is an organic compound characterized by its unique molecular structure, which includes a chiral center and several functional groups. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to receptor binding and enzyme interactions.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₃H₁₈F N₂
- Molecular Weight : 182.24 g/mol
The presence of a fluoro group at the second position of the aromatic ring and a dimethylamino group contributes to its basicity and potential interactions with biological systems. The chiral nature of the compound allows for distinct biological properties compared to its enantiomer.
Pharmacological Properties
Research indicates that (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline exhibits various pharmacological properties, including:
- Binding Affinity : Studies suggest that this compound interacts with several receptors, influencing neurotransmitter systems.
- Enzyme Interaction : Initial investigations into its metabolism have shown interactions with human oxidoreductase enzymes, which are crucial for drug metabolism and detoxification processes .
Case Studies
- Antitumor Activity : In vitro studies have evaluated the cytotoxic effects of (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline against various cancer cell lines. Results indicated significant activity against lung cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Effects : The compound has been assessed for its effects on neurodegenerative conditions. It demonstrated selective binding to tau fibrils in human neuroblastoma cells, indicating potential for use in treating tauopathies .
Structure-Activity Relationship (SAR)
The structure-activity relationship of (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline reveals insights into how modifications to its structure can influence biological activity. Comparison with similar compounds highlights its unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-N,N-dimethylaniline | Fluorine at para position | Lacks the aminoethyl side chain |
| 3-(Aminoethyl)-5-fluoro-N,N-dimethylaniline | Fluorine at meta position | Different positioning of the aminoethyl group |
| (R)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline | Enantiomeric form | Different stereochemistry affecting biological activity |
The specific stereochemistry and functional group arrangement of (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline contribute to its distinct biological interactions compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline, and what chiral induction methods ensure stereochemical fidelity?
Methodological Answer: Synthesis typically involves sequential functionalization of the aniline core. A common approach starts with 5-fluoro-N,N-dimethylaniline, followed by Friedel-Crafts alkylation or reductive amination to introduce the (1S)-1-aminoethyl group. Chiral induction can be achieved using asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) . For enantiomeric purity, techniques like chiral chromatography (HPLC with amylose-based columns) or enzymatic resolution are recommended .
Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- NMR : - and -NMR with chiral shift reagents (e.g., Eu(hfc)) resolve enantiomeric signals.
- X-ray Crystallography : Provides definitive stereochemical assignment (as demonstrated for dansyl derivatives in ).
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.
- Chiral HPLC : Validates enantiomeric excess (ee) using columns like Chiralpak IA/IB .
Q. How do solubility properties of this compound influence reaction design in polar solvents?
Methodological Answer: The N,N-dimethyl and fluoro groups confer moderate polarity. Solubility in DCM, THF, and DMSO is typical, but poor aqueous solubility necessitates phase-transfer catalysts for biphasic reactions. Pre-solubilization in DMSO followed by dilution in buffered solutions is recommended for biological assays .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the fluoro substituent on ring activation. Molecular electrostatic potential maps identify reactive sites, while transition-state analysis predicts regioselectivity .
Q. How can researchers troubleshoot low yields during final purification?
Methodological Answer: Low yields often arise from residual amines or byproducts. Techniques include:
- Flash Chromatography : Use gradient elution (hexane/EtOAc with 1% EtN to prevent amine adsorption).
- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) for crystal nucleation.
- SCX (Strong Cation Exchange) Resins : Isolate protonated amines from neutral impurities .
Advanced Research Questions
Q. How can conflicting NMR and X-ray crystallography data on the compound’s conformation be resolved?
Methodological Answer: NMR may suggest dynamic conformers in solution, while X-ray provides a static solid-state structure. To resolve discrepancies:
- Perform variable-temperature NMR to assess rotational barriers (e.g., around the aminoethyl group).
- Use NOESY/ROESY to identify intramolecular interactions absent in the crystal lattice.
- Compare DFT-optimized gas-phase and solvent-phase conformers with experimental data .
Q. What strategies minimize racemization during the synthesis of the (1S)-1-aminoethyl group?
Methodological Answer:
- Low-Temperature Reactions : Conduct alkylation steps below –20°C to slow epimerization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to stabilize the amine during harsh conditions.
- Enzymatic Catalysis : Lipases or transaminases provide enantioselective control under mild conditions .
Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling reactions?
Methodological Answer: The 5-fluoro group acts as a weak electron-withdrawing meta-director, altering resonance effects. In Suzuki-Miyaura couplings, it enhances oxidative addition rates with Pd catalysts but may require bulky ligands (e.g., SPhos) to prevent ortho-side reactions. Fluorine’s electronegativity also stabilizes transition states in nucleophilic attacks .
Q. What challenges arise when using this compound as a ligand in asymmetric catalysis?
Methodological Answer:
- Steric Hindrance : The dimethylamino and aminoethyl groups may limit substrate access to the metal center.
- Ligand Lability : Amine protonation in acidic media can dissociate the ligand. Solutions include using non-coordinating anions (e.g., BArF) or designing chelating variants .
- Stereochemical Matching : Ensure the ligand’s chirality aligns with the catalytic cycle’s stereodetermining step .
Q. What in vitro assays are suitable for studying its biological interactions, particularly with protein targets?
Methodological Answer:
- Fluorescence Polarization : Label the compound with dansyl or BODIPY fluorophores to monitor binding to hydrophobic protein pockets .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
